molecular formula C14H8BrNO B1290245 4-Bromo-4'-cyanobenzophenone CAS No. 452929-54-3

4-Bromo-4'-cyanobenzophenone

Cat. No. B1290245
CAS RN: 452929-54-3
M. Wt: 286.12 g/mol
InChI Key: YRVOJWYIXLYAEO-UHFFFAOYSA-N
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Description

4-Bromo-4’-cyanobenzophenone is an organic compound with the molecular formula C14H8BrNO . It is a derivative of benzophenone .


Synthesis Analysis

The synthesis of 4-Bromo-4’-cyanobenzophenone can be achieved through various methods. For instance, it can be synthesized by treating 4-cyanobenzoyl chloride with bromobenzene . Another method involves the oxidation of diphenylmethane in the presence of 2,2’-azobis(isobutyronitrile) and oxygen in acetonitrile .


Molecular Structure Analysis

The molecular structure of 4-Bromo-4’-cyanobenzophenone can be elucidated from single crystal X-ray diffraction analysis . The compound has a molecular weight of 286.13 .

Scientific Research Applications

Quantum Yield Determination

“4-Bromo-4’-cyanobenzophenone” is used in the determination of quantum yields for norbornadiene (N) to quadricyclane (Q) and Q to N isomerization . Quantum yield is a measure of the efficiency of a photochemical reaction, specifically, the ratio of the number of molecules undergoing a specific reaction to the number of photons absorbed by the system. This application is crucial in the field of photochemistry.

Triplet Sensitizers

This compound is employed as a triplet sensitizer . A triplet sensitizer is a molecule that can absorb light and transfer its energy to another molecule in its triplet state. This is particularly useful in photodynamic therapy, a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells.

Chromatography and Mass Spectrometry

Although not explicitly mentioned for “4-Bromo-4’-cyanobenzophenone”, benzophenone derivatives are often used in chromatography and mass spectrometry . These techniques are used to separate, identify, and quantify each component in a mixture. The bromo and cyano groups in “4-Bromo-4’-cyanobenzophenone” could potentially provide unique properties beneficial for these applications.

Safety and Hazards

While specific safety and hazard information for 4-Bromo-4’-cyanobenzophenone is not available, general precautions should be taken while handling it. These include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

The future directions of 4-Bromo-4’-cyanobenzophenone research could involve its potential use in cancer therapy. The discovery of potential new dual-target inhibitors of BRD4, such as 4-Bromo-4’-cyanobenzophenone, may be a promising strategy for cancer therapy .

properties

IUPAC Name

4-(4-bromobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVOJWYIXLYAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605608
Record name 4-(4-Bromobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-cyanobenzophenone

CAS RN

452929-54-3
Record name 4-(4-Bromobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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